molecular formula C11H23ClN2O2S B1428198 1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride CAS No. 1361114-84-2

1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride

Cat. No.: B1428198
CAS No.: 1361114-84-2
M. Wt: 282.83 g/mol
InChI Key: RAHBKCGPFZSHIQ-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride is a chemical compound with the molecular formula C14H25ClN2O2S. It is a white crystalline powder that is soluble in water and has a molecular weight of 327.87 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is obtained through crystallization and drying processes to achieve the required purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride is used extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride can be compared with other similar compounds, such as:

    1-Methanesulfonyl-2-(piperidin-4-yl)piperidine hydrochloride: Similar in structure but with different functional groups.

    SB269970: A related compound with similar applications but different chemical properties.

The uniqueness of 1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-methylsulfonyl-2-piperidin-4-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S.ClH/c1-16(14,15)13-9-3-2-4-11(13)10-5-7-12-8-6-10;/h10-12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBKCGPFZSHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride
Reactant of Route 2
1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride
Reactant of Route 3
1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride
Reactant of Route 4
1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride
Reactant of Route 5
1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Methylsulfonyl)-2,4'-bipiperidine hydrochloride

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